
Levoleucovorin disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levoleucovorin disodium is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The levorotary isomer is isolated and converted into its disodium salt form . The synthesis involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The levorotary isomer is then separated and reacted with sodium ions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The racemic mixture of leucovorin is subjected to chiral resolution techniques to isolate the levorotary isomer. This is followed by crystallization and conversion to the disodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Levoleucovorin disodium primarily undergoes reduction and substitution reactions. It is reduced to tetrahydrofolate, which is an active cofactor in various biochemical reactions .
Common Reagents and Conditions:
Major Products: The major product formed from the reduction of this compound is tetrahydrofolate, which plays a crucial role in the synthesis of purines, pyrimidines, and methionine .
Applications De Recherche Scientifique
Rescue Therapy After High-Dose Methotrexate
Levoleucovorin is indicated as a rescue therapy following high-dose methotrexate administration, particularly in osteosarcoma treatment. The compound mitigates the toxic effects associated with methotrexate overdose or impaired elimination, ensuring patient safety and improving outcomes .
Dosage Guidelines:
Combination Chemotherapy with 5-Fluorouracil
In patients with advanced metastatic colorectal cancer, levoleucovorin is used in combination with 5-FU to enhance therapeutic efficacy. This combination has become a standard treatment protocol due to levoleucovorin's ability to stabilize the binding of 5-FU metabolites to thymidylate synthase, thereby increasing the drug's cytotoxic effects on cancer cells .
Efficacy Studies:
- Multiple Phase III clinical trials have demonstrated that levoleucovorin enhances the response rates and survival outcomes when used alongside fluoropyrimidines compared to regimens without levoleucovorin .
Safety and Efficacy
Clinical studies indicate that levoleucovorin is well-tolerated with a safety profile comparable to that of racemic leucovorin. It has been shown to be effective across various cancer types beyond colorectal cancer, including breast and head and neck cancers. The compound's ability to modulate chemotherapy regimens makes it a valuable tool in oncological pharmacotherapy .
Case Studies and Clinical Trials
A review of clinical literature reveals several pivotal studies:
Mécanisme D'action
Levoleucovorin disodium exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate . It is rapidly converted to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids . This conversion allows it to act as a cellular replacement for tetrahydrofolate, thereby preventing the toxic effects associated with folate deficiency .
Comparaison Avec Des Composés Similaires
Leucovorin: A racemic mixture of dextrorotary and levorotary isomers.
Folinic Acid: Another name for leucovorin, which includes both isomers.
Uniqueness: Levoleucovorin disodium is unique in that it contains only the pharmacologically active levorotary isomer, making it more effective and reducing the risk of side effects compared to the racemic mixture of leucovorin .
Activité Biologique
Levoleucovorin disodium is the active levorotatory isomer of folinic acid, known for its significant role in enhancing the efficacy of chemotherapy, particularly in the treatment of colorectal cancer. This article explores its biological activity, pharmacodynamics, clinical applications, and comparative studies, providing a comprehensive overview of its therapeutic potential.
Overview of this compound
Levoleucovorin (also known as L-leucovorin) is a reduced folate derivative that acts as a cofactor in various metabolic processes. It is primarily used to mitigate the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil (5-FU) in cancer therapy. Unlike the racemic mixture of leucovorin, levoleucovorin contains only the pharmacologically active levo-isomer, which has demonstrated superior biological activity in several studies .
Levoleucovorin functions by bypassing the inhibition caused by dihydrofolate reductase (DHFR) due to antifolate drugs like methotrexate. It is rapidly converted into 5-methyltetrahydrofolate, which is essential for DNA synthesis and repair. This conversion allows levoleucovorin to replenish intracellular folate pools and restore normal cellular function, thereby mitigating toxicity and enhancing therapeutic outcomes .
Pharmacokinetics
- Absorption : After intravenous administration, levoleucovorin achieves peak serum concentrations rapidly, with a mean peak concentration of 1722 ng/mL for total tetrahydrofolate .
- Distribution : Levoleucovorin does not bind significantly to human serum albumin and is distributed widely across tissues.
- Metabolism : It is extensively converted to tetrahydrofolic acid derivatives within cells.
- Elimination : The compound is primarily excreted through urine .
Enhanced Efficacy with 5-Fluorouracil
Research indicates that levoleucovorin significantly enhances the cytotoxic effects of 5-FU. In vitro studies have shown that levoleucovorin has an 8-fold higher substrate affinity for reduced folate carriers compared to its dextro counterpart, leading to improved uptake and efficacy in cancer cells .
Table 1: Comparative Efficacy of Levoleucovorin and Dextro-Leucovorin
Parameter | Levoleucovorin (L-LV) | Dextro-Leucovorin (D-LV) |
---|---|---|
Substrate Affinity (RFC) | 8-fold higher | Lower |
Cytotoxicity Protection | Efficient | Ineffective |
Enhancement of 5-FU Efficacy | Yes | No |
Clinical Applications
Levoleucovorin is primarily indicated for:
- Rescue Therapy : Following high-dose methotrexate treatment in osteosarcoma patients.
- Combination Chemotherapy : Used alongside 5-FU for advanced metastatic colorectal cancer treatment .
Case Studies
-
Colorectal Cancer Treatment :
In a comparative study involving patients treated with sodium-based levoleucovorin versus calcium-based leucovorin, results indicated a higher overall response rate (61% vs. 55%) and longer median overall survival (22.9 months vs. 11.9 months) for those receiving levoleucovorin . -
Toxicity Profile :
Clinical evaluations have shown that levoleucovorin has a more favorable toxicity profile compared to its racemic counterpart. Patients experienced fewer severe adverse events when treated with levoleucovorin, highlighting its potential for safer administration in chemotherapy regimens .
Propriétés
Numéro CAS |
1141892-29-6 |
---|---|
Formule moléculaire |
C20H21N7Na2O7 |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |
Clé InChI |
FSDMNNPYPVJNAT-NJHZPMQHSA-L |
SMILES isomérique |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.